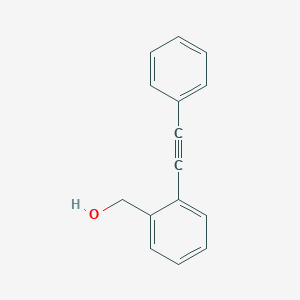

(2-(Phenylethynyl)phenyl)methanol

Description

Properties

CAS No. |

13141-40-7 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

[2-(2-phenylethynyl)phenyl]methanol |

InChI |

InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2 |

InChI Key |

JLZVTPSCFFBAKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Phenylethynyl)phenyl)methanol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the benzyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylethynyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Electrophiles like halogens (Cl2, Br2), nitronium ion (NO2+)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2-(Phenylethynyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Phenylethynyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with hydrophobic pockets in proteins, altering their function and activity . This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Substituent Variation: Phenylethynyl vs. Methyl/Phenoxy Groups

Key Insights :

- Methyl groups (e.g., in (2-Methylphenyl)(phenyl)methanol) reduce steric hindrance, favoring crystallinity and industrial applications .

Positional Isomerism: Ortho vs. Meta Substitution

Key Insights :

Functional Group Variation: Methanol vs. Phenol/Phosphoryl Derivatives

Key Insights :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(Phenylethynyl)phenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a palladium-catalyzed Sonogashira coupling. For example, (4-nitrophenyl)this compound (a derivative) was prepared by reacting (2-iodophenyl)(4-nitrophenyl)methanol with phenylacetylene using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in DMF at 70°C for 2 hours, yielding 91% . Key variables include catalyst loading (Pd/Cu ratios), solvent choice (polar aprotic solvents like DMF enhance reactivity), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Protons adjacent to the ethynyl group (δ ~2.7–3.0 ppm) and the methanol -OH (δ ~2.8 ppm with broadening) are diagnostic. Aromatic protons appear between δ 7.2–8.2 ppm .

- FTIR : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and O-H stretch (~3580 cm⁻¹) confirm functional groups .

- HRMS : Used to verify molecular ion peaks (e.g., [M-OH]⁺ at m/z 312.1019) .

Q. How does steric hindrance from the phenylethynyl group affect reactivity in substitution reactions?

- Methodological Answer : The ortho-substituted phenylethynyl group creates steric constraints, slowing electrophilic aromatic substitution (EAS). For example, bromination under standard conditions (Br₂/FeBr₃) may require elevated temperatures or Lewis acid optimization to achieve regioselectivity. Comparative studies with unsubstituted analogs show reduced reaction rates .

Advanced Research Questions

Q. What catalytic systems optimize the synthesis of this compound derivatives for complex heterocycles?

- Methodological Answer : Au(I) catalysts (e.g., (PPh₃)AuCl/AgOTf) enable cyclization of ethynyl-containing intermediates into benzannulated products. For instance, Au-catalyzed intramolecular cyclization of (4-nitrophenyl)this compound in THF at 25°C produces fused polycyclic structures, critical for medicinal chemistry applications . Catalyst selection (Pd vs. Au) depends on the target scaffold’s ring size and electronic demands.

Q. How do computational studies guide the design of this compound-based catalysts?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states for alkyne insertion and C-H activation steps. For example, studies on Pd-catalyzed couplings reveal that electron-deficient aryl halides (e.g., nitro-substituted) lower activation barriers by stabilizing Pd intermediates. These insights inform ligand design (e.g., bulky phosphines for steric control) .

Q. What strategies resolve contradictions in reported yields for Sonogashira couplings involving sterically hindered substrates?

- Methodological Answer : Discrepancies arise from solvent purity, Pd/Cu ratios, and base selection. For hindered substrates like this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.